(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone is an organic compound characterized by the presence of an imidazole ring and a cyclopropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.
Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions, often using reagents such as diazomethane or Simmons-Smith reagents.
Coupling of the Two Moieties: The final step involves coupling the imidazole ring with the cyclopropyl group, typically through a nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidazole ring or the cyclopropyl group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or ethanol.
Major Products Formed:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, amines.
Substitution: Various substituted imidazole derivatives.
Scientific Research Applications
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential as a bioactive molecule, with studies focusing on its interactions with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of specialty chemicals and advanced materials, such as polymers and coatings.
Mechanism of Action
The mechanism of action of (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions or form hydrogen bonds, while the cyclopropyl group can influence the compound’s overall conformation and reactivity. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
(1H-Imidazol-2-yl)(1-methylcyclopropyl)methanol: Similar structure but with a hydroxyl group instead of a ketone.
(1H-Imidazol-2-yl)(1-methylcyclopropyl)amine: Similar structure but with an amine group instead of a ketone.
(1H-Imidazol-2-yl)(1-methylcyclopropyl)carboxylic acid: Similar structure but with a carboxylic acid group instead of a ketone.
Uniqueness: (1H-Imidazol-2-yl)(1-methylcyclopropyl)methanone is unique due to the presence of both the imidazole ring and the cyclopropyl group, which confer distinct chemical and biological properties. The ketone functional group also plays a crucial role in its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C8H10N2O |
---|---|
Molecular Weight |
150.18 g/mol |
IUPAC Name |
1H-imidazol-2-yl-(1-methylcyclopropyl)methanone |
InChI |
InChI=1S/C8H10N2O/c1-8(2-3-8)6(11)7-9-4-5-10-7/h4-5H,2-3H2,1H3,(H,9,10) |
InChI Key |
LCBSFDUMURIMSE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC1)C(=O)C2=NC=CN2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.